molecular formula C8H16ClNO B2460271 [trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride CAS No. 2219376-47-1

[trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride

Cat. No. B2460271
CAS RN: 2219376-47-1
M. Wt: 177.67
InChI Key: TZCRASYQYKQYGA-WSZWBAFRSA-N
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Description

“[trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “trans-4-Cyclopropyl” indicates that a cyclopropyl group (a three-carbon ring) is attached to the 4th carbon of the pyrrolidine ring in a trans configuration. The “methanol” part suggests that a -CH2OH group is attached to the 3rd carbon of the ring. The “hydrochloride” indicates that this compound is a hydrochloride salt, which could enhance its solubility in water .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the cyclopropyl group, and the methanol group. The trans configuration of the cyclopropyl group would mean that it is on the opposite side of the ring from some reference point. The compound’s hydrochloride salt form would likely influence its crystal structure and its interactions with other molecules .


Chemical Reactions Analysis

As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The methanol group (-CH2OH) could be deprotonated to form a good leaving group, allowing for substitution reactions. The compound could also potentially participate in reactions involving the nitrogen in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the polar methanol group could also enhance its solubility in polar solvents .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a ligand for a particular protein, its mechanism of action would depend on the specific protein target .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies could involve testing its efficacy and safety in cell cultures and animal models. If it’s a synthetic intermediate, future work could involve optimizing its synthesis and exploring its utility in the synthesis of other compounds .

properties

IUPAC Name

(4-cyclopropylpyrrolidin-3-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-5-7-3-9-4-8(7)6-1-2-6;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCRASYQYKQYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCC2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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